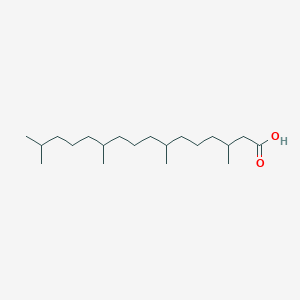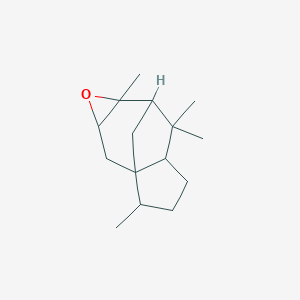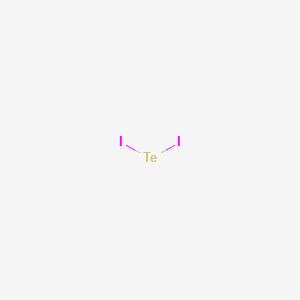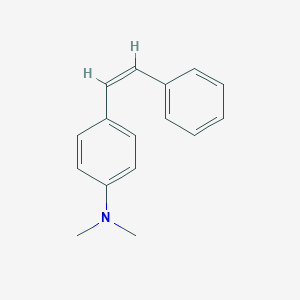
cis-4-Dimethylaminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-Dimethylaminostilbene (DAS) is a synthetic organic compound that belongs to the stilbene family. DAS is widely used in scientific research for its unique optical properties, which make it an ideal probe for various biological and chemical processes.
Mechanism Of Action
The mechanism of action of cis-4-Dimethylaminostilbene is based on its unique optical properties. cis-4-Dimethylaminostilbene has a planar structure and a conjugated system of double bonds, which makes it highly fluorescent. When cis-4-Dimethylaminostilbene is excited by light of a specific wavelength, it undergoes a transition from the ground state to the excited state, emitting light at a longer wavelength. The intensity and wavelength of the emitted light depend on the local environment of the cis-4-Dimethylaminostilbene molecule, such as pH, temperature, and the presence of other molecules.
Biochemical And Physiological Effects
Cis-4-Dimethylaminostilbene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that cis-4-Dimethylaminostilbene is a synthetic compound and should be handled with care in the laboratory.
Advantages And Limitations For Lab Experiments
One of the major advantages of cis-4-Dimethylaminostilbene is its high fluorescence intensity and stability, which makes it an ideal probe for fluorescence-based assays. cis-4-Dimethylaminostilbene is also highly soluble in water, which makes it easy to use in biological systems. However, one of the limitations of cis-4-Dimethylaminostilbene is its sensitivity to pH and temperature, which can affect the fluorescence intensity and wavelength.
Future Directions
There are several future directions for the use of cis-4-Dimethylaminostilbene in scientific research. One of the areas of interest is the development of cis-4-Dimethylaminostilbene-based sensors for detecting specific biomolecules in complex biological systems. Another area of interest is the use of cis-4-Dimethylaminostilbene in the development of new imaging techniques for studying biological processes in vivo. Additionally, the use of cis-4-Dimethylaminostilbene in the development of new therapeutic agents for the treatment of various diseases is an area of active research.
Conclusion:
In conclusion, cis-4-Dimethylaminostilbene is a versatile compound that has a wide range of applications in scientific research. Its unique optical properties make it an ideal probe for studying various biological and chemical processes. The synthesis of cis-4-Dimethylaminostilbene is relatively simple, and its low toxicity makes it safe to use in the laboratory. With the continued development of new applications and techniques, cis-4-Dimethylaminostilbene is likely to remain an important tool in scientific research for years to come.
Synthesis Methods
Cis-4-Dimethylaminostilbene can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with malonic acid in the presence of a base. The resulting product is then subjected to cyclization to form the final compound. The purity of the synthesized cis-4-Dimethylaminostilbene can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Cis-4-Dimethylaminostilbene has a wide range of applications in scientific research, including fluorescence labeling, imaging, and detection of biomolecules. cis-4-Dimethylaminostilbene is a highly fluorescent compound and has been used as a probe for studying various biological processes such as protein-protein interactions, enzyme activity, and DNA damage. cis-4-Dimethylaminostilbene has also been used as a fluorescent sensor for detecting metal ions and other small molecules.
properties
CAS RN |
14301-11-2 |
|---|---|
Product Name |
cis-4-Dimethylaminostilbene |
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(Z)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8- |
InChI Key |
XGHHHPDRXLIMPM-HJWRWDBZSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=CC=CC=C2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



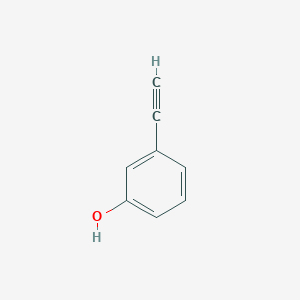
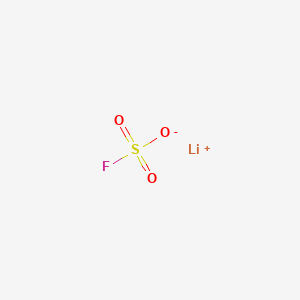
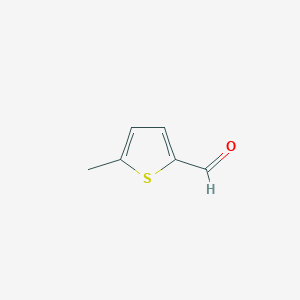
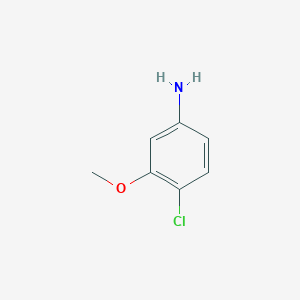
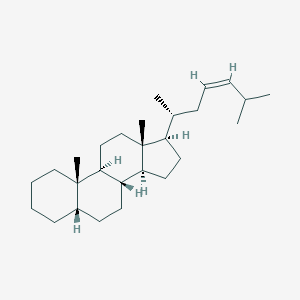
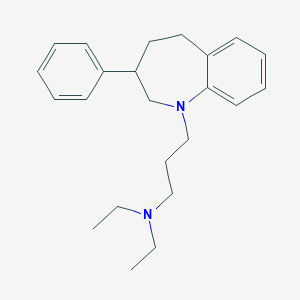
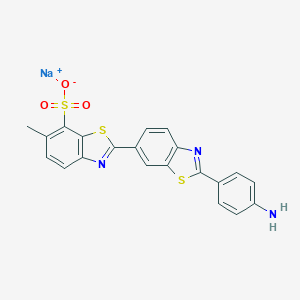
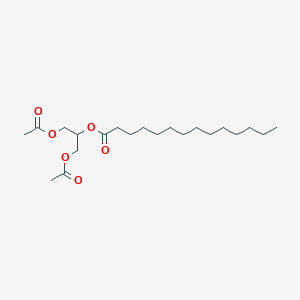
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)

